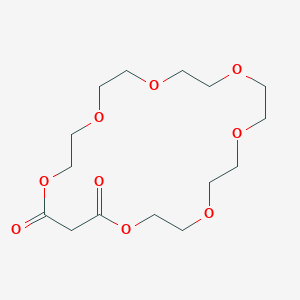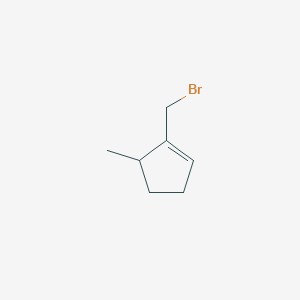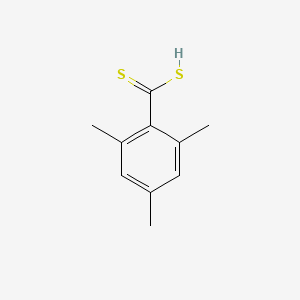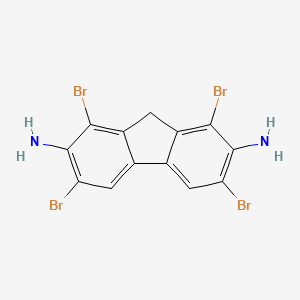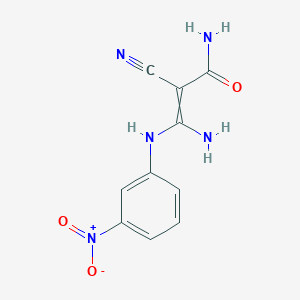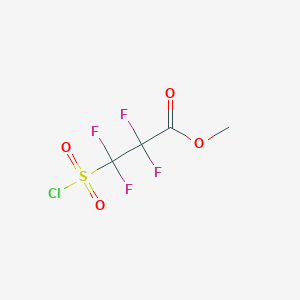
Nickel;niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel and niobium are transition metals that form a variety of compounds with unique properties and applications. Nickel is known for its corrosion resistance and high melting point, while niobium is valued for its superconducting properties and high strength. When combined, nickel and niobium create compounds that are used in various high-performance applications, including superalloys and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-niobium compounds can be synthesized through several methods, including chemical precipitation, solvothermal synthesis, and mechanical alloying. One common method involves the chemical precipitation of nickel and niobium precursors, such as nickel nitrate hexahydrate and ammonium niobium oxalate, followed by heating to form the desired compound . Another method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol and heated to form niobium oxide nanoparticles .
Industrial Production Methods: In industrial settings, nickel-niobium superalloys are typically produced by arc or induction melting, either in open or vacuum conditions . Mechanical alloying is also used for specialized applications. The use of master alloys, such as nickel-niobium and ferro-niobium, is advantageous for achieving the desired alloy composition .
化学反応の分析
Types of Reactions: Nickel-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, niobium can react with oxygen to form a stable oxide layer, which provides corrosion resistance . Nickel can react with acids to form nickel salts and hydrogen gas .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-niobium compounds include nickel nitrate, ammonium niobium oxalate, and benzyl alcohol. Reaction conditions often involve heating and the use of solvents like benzyl alcohol .
Major Products: The major products formed from these reactions include nickel-niobium oxides and other mixed metal oxides. These products are characterized by their high surface area and unique nanostructures .
科学的研究の応用
Nickel-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for the conversion of biomass and biomass derivatives . In the field of energy storage, niobium-based oxides are used as cathode materials for lithium-ion batteries due to their high stability and performance . In medicine, niobium alloys are used in surgical implants due to their biocompatibility and non-reactive properties . Additionally, nickel-niobium compounds are used in the production of superconducting magnets and other advanced materials .
作用機序
The mechanism by which nickel-niobium compounds exert their effects is largely dependent on their chemical structure and composition. For example, in catalytic applications, the unique valence character and ionic radius of niobium help prevent degradation and enhance performance . In superconducting applications, the combination of nickel and niobium creates materials with high critical temperatures and magnetic fields .
類似化合物との比較
Nickel-niobium compounds can be compared to other similar compounds, such as nickel-titanium and nickel-tantalum alloys. While nickel-titanium alloys are known for their shape memory properties, nickel-niobium alloys are valued for their superconducting and high-temperature performance . Nickel-tantalum alloys, on the other hand, are used in applications requiring high corrosion resistance and strength . The unique properties of nickel-niobium compounds, such as their ability to form stable oxides and their superconducting capabilities, make them distinct from these other alloys.
Conclusion
Nickel-niobium compounds are versatile materials with a wide range of applications in various fields, including chemistry, energy storage, medicine, and advanced materials. Their unique properties, such as high stability, corrosion resistance, and superconducting capabilities, make them valuable for both scientific research and industrial applications.
特性
CAS番号 |
77387-06-5 |
|---|---|
分子式 |
Nb7Ni6 |
分子量 |
1002.50 g/mol |
IUPAC名 |
nickel;niobium |
InChI |
InChI=1S/7Nb.6Ni |
InChIキー |
LEAQDLYIHAXIPW-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


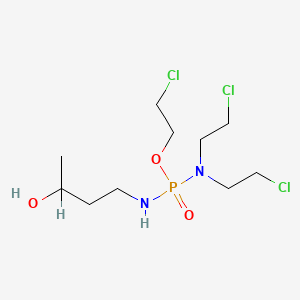
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
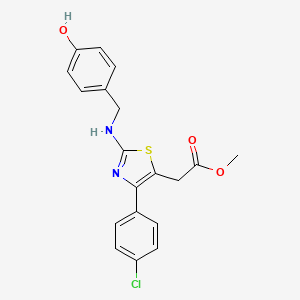


methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
